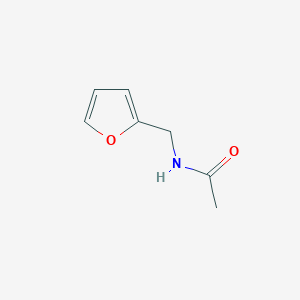

N-(furan-2-ylmethyl)acetamide

Description

General Overview of Furan-Containing Amides in Organic Synthesis

Furan (B31954), an electron-rich five-membered aromatic heterocycle containing an oxygen atom, is a foundational building block in organic chemistry. derpharmachemica.com When incorporated into an amide structure, where a carbonyl group is bonded to a nitrogen atom, the resulting furan-containing amides exhibit a unique combination of chemical properties. The furan ring can participate in various reactions, and its derivatives are frequently found in nature, displaying a broad spectrum of pharmacological properties. derpharmachemica.com

The synthesis of furan-containing amides can be achieved through several methods. One common approach involves the reaction of a furan-based amine, such as furfurylamine (B118560), with an acylating agent like an acid chloride or anhydride (B1165640). derpharmachemica.comresearchgate.net Microwave-assisted synthesis has also been employed to produce these compounds under mild conditions. researchgate.net These synthetic routes allow for the creation of a diverse library of furan-containing amides with various substituents, which is crucial for exploring their potential applications. The presence of both the furan ring and the amide group provides opportunities for further chemical modifications, making them versatile intermediates in the synthesis of more complex molecules. mdpi.comresearchgate.net

Furan-containing amides are not only synthetic targets but also serve as precursors for a range of other heterocyclic compounds. For instance, they can be utilized in cyclocondensation reactions to form pyridinone and chromene derivatives. derpharmachemica.com The reactivity of the furan ring and the amide linkage allows for the construction of intricate molecular architectures, highlighting their importance in synthetic organic chemistry.

Significance of the N-(furan-2-ylmethyl)acetamide Scaffold in Chemical Science

The this compound scaffold, with its specific arrangement of a furan ring, a methylene (B1212753) bridge, and an acetamide (B32628) group, holds particular importance in chemical science. This structure serves as a key component in the design and synthesis of novel compounds with potential biological activities. ijabbr.com The furan moiety is a known pharmacophore, a part of a molecular structure that is responsible for a particular pharmacological or biological interaction. ijabbr.comderpharmachemica.com

The this compound framework is a versatile building block for creating a wide array of derivatives. derpharmachemica.com Researchers have synthesized numerous compounds incorporating this scaffold and have investigated their potential in various fields. For example, derivatives have been explored for their antimicrobial and anticancer properties. evitachem.combohrium.com The ability to modify the structure, for instance, by introducing different substituents on the furan ring or the acetamide nitrogen, allows for the fine-tuning of the compound's properties to enhance its interaction with specific biological targets. fabad.org.tr

The structural features of this compound, including its potential for hydrogen bonding and its specific stereochemistry, contribute to its significance. These characteristics influence how the molecule interacts with biological systems, making it a valuable tool in medicinal chemistry and drug discovery. evitachem.com

Current Research Landscape and Academic Focus on the Compound and its Derivatives

The current research landscape for this compound and its derivatives is active and multifaceted. A significant area of investigation is the synthesis of new derivatives and the evaluation of their biological activities. ontosight.ai For example, research has focused on creating derivatives with potential applications as antimicrobial agents. evitachem.com

Another key area of research involves using the this compound scaffold as a starting material for the synthesis of more complex heterocyclic systems. Studies have shown its use in creating pyrimidoindole and thienopyrimidine derivatives, which are classes of compounds known for their diverse biological activities. evitachem.comontosight.ai

Furthermore, the development of efficient and environmentally friendly synthetic methods for this compound and its analogs is an ongoing area of interest. This includes the use of multicomponent reactions and green chemistry principles to streamline the synthetic process. researchgate.net The exploration of furan-based polymers, such as poly(ester amide)s, for applications in materials science is also an emerging field. acs.org The investigation into the anticancer properties of various derivatives continues to be a prominent research direction. bohrium.com

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVYFMZUBZMFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017756 | |

| Record name | N-[(furan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-62-7 | |

| Record name | N-[(furan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Furan 2 Ylmethyl Acetamide and Its Derivatives

Traditional Acylation Approaches to the Amide Linkage

The formation of the amide bond in N-(furan-2-ylmethyl)acetamide is frequently achieved through established acylation methods. These techniques involve the reaction of a furfurylamine (B118560) precursor with an acylating agent, often requiring activation or coupling agents to facilitate the transformation.

Acylation of Furfurylamines with Acetic Anhydride (B1165640)

A primary and straightforward method for synthesizing this compound involves the direct acylation of furfurylamine using acetic anhydride. nih.govacs.orgsemanticscholar.org This reaction is a classic example of nucleophilic acyl substitution, where the amine group of furfurylamine attacks one of the carbonyl carbons of acetic anhydride. youtube.com The process typically employs a base, such as triethylamine, to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards product formation. semanticscholar.org

A representative experimental protocol involves dissolving 2-furfurylamine in a dry solvent like dichloromethane (B109758), followed by the addition of acetic anhydride and triethylamine. semanticscholar.org The reaction is stirred at room temperature until the starting amine is consumed, which can take several hours. semanticscholar.org Purification via column chromatography can yield the final product, this compound, with good yields. semanticscholar.org For instance, one reported synthesis achieved a 78% isolated yield using this method. semanticscholar.org The structure of the resulting this compound can be confirmed through spectroscopic methods. nih.govacs.org

The general mechanism for acylation with an anhydride involves the nucleophilic attack of the amine on the anhydride, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling a carboxylate ion as the leaving group, which is subsequently protonated by the protonated amine to yield the amide and a carboxylic acid byproduct. youtube.com

Table 1: Example of this compound Synthesis via Acetic Anhydride

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

| 2-Furfurylamine | Acetic Anhydride | Triethylamine | Dichloromethane | 78% | semanticscholar.org |

Amide Coupling Reactions Utilizing Carboxylic Acids and Amine Precursors

Amide linkages, such as the one in this compound derivatives, are commonly synthesized by coupling a carboxylic acid with an amine. luxembourg-bio.comresearchgate.net This approach requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. luxembourg-bio.comfishersci.co.uk A variety of coupling reagents have been developed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). luxembourg-bio.comresearchgate.netnih.govorientjchem.org

For example, in the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide, 2-furoic acid is reacted with furfurylamine in the presence of coupling agents such as DMT/NMM/TsO− or EDC. researchgate.net Similarly, furan-2-carboxylic acid can be activated with CDI before being treated with an amine to form the corresponding furan-2-carboxamide. nih.gov The synthesis of more complex derivatives, such as (5-((2-(1H-indol-3-yl)ethyl)carbamoyl)furan-2-yl)methyl acetate (B1210297), has been achieved by reacting 5-(acetoxymethyl)furan-2-carboxylic acid with tryptamine (B22526) using DCC and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orientjchem.org These reactions illustrate a versatile strategy for creating a wide array of furan-containing amides by varying the carboxylic acid and amine components.

Synthetic Pathways Incorporating this compound into Complex Structures

The this compound framework serves as a valuable building block for the synthesis of more elaborate and complex molecules. Derivatives of this compound are often used as key intermediates in multi-step synthetic sequences. For instance, 2-cyano-N-(furan-2-ylmethyl)acetamide is a versatile intermediate used in the synthesis of various heterocyclic systems with potential antimicrobial properties, such as pyridinone and chromene derivatives. derpharmachemica.comderpharmachemica.com

In other applications, the core structure is elaborated through multi-component reactions. A one-pot, three-component synthesis has been described that uses an aldehyde, 2-naphthol, and an amide (like acetamide) to create complex structures such as N-(furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl) acetamide (B32628) in the presence of a DBU catalyst. benthamdirect.com Furthermore, the N-(furan-2-ylmethyl)amide moiety has been incorporated into indole (B1671886) scaffolds to create N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which have been investigated as potential anticancer agents targeting the epidermal growth factor receptor (EGFR). semanticscholar.org These examples highlight the utility of this compound and its analogues as foundational elements for constructing larger, functionally diverse molecules. semanticscholar.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles have been applied to the synthesis of this compound. rsc.orgresearchgate.net These approaches focus on using enzymatic catalysts and minimizing or eliminating the use of hazardous solvents to create more environmentally benign processes.

Lipase-Catalyzed Amidations for this compound Formation

Biocatalysis offers a green alternative to traditional chemical synthesis. mdpi.com Specifically, lipases have been identified as effective catalysts for the acylation of furfurylamine to produce this compound. nih.govacs.orgresearchgate.net This enzymatic approach is highly chemoselective and operates under mild reaction conditions. nih.govacs.org

In a typical procedure, furfurylamine is dissolved in a hydrophobic organic solvent, and a lipase (B570770), often immobilized for easier recovery and reuse, is added along with an acyl donor like ethyl acetate. nih.govacs.orgsemanticscholar.org A screening of various lipases revealed that Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozyme 435), is highly efficient for this transformation. nih.govacs.orgresearchgate.net The use of an immobilized enzyme, such as EziG-CALB, also allows for successful recycling and reuse of the biocatalyst over multiple reaction cycles. nih.gov This enzymatic method provides a sustainable pathway to the target amide, avoiding the harsh reagents and conditions associated with some traditional methods. nih.gov

Table 2: Lipase Screening for Acetylation of Furfurylamine

| Lipase | Support | Acyl Donor | Solvent | Conversion (%) | Reference |

| CALB | Novozyme 435 | Ethyl Acetate | MTBE | High | nih.govacs.org |

| EziG-CALB | Polymer-coated glass | Ethyl Acetate | 2-MeTHF | High | nih.gov |

Solvent-Free Reaction Conditions in Amide Synthesis

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free, or neat, reaction conditions can lead to higher efficiency, easier product isolation, and a significantly reduced environmental footprint.

In the context of this compound derivatives, a notable example is the solvent-free synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide. derpharmachemica.comderpharmachemica.com This key intermediate is produced by the direct reaction of ethyl cyanoacetate (B8463686) and furfurylamine without any solvent medium. derpharmachemica.comderpharmachemica.com Similarly, solvent-free acetylation of various amines, alcohols, and phenols has been successfully demonstrated using a catalytic amount of phosphomolybdic acid with acetic anhydride at room temperature, suggesting a potential green route for the parent compound as well. organic-chemistry.org The development of solvent-free systems, including for lipase-catalyzed reactions, represents a promising avenue for the sustainable production of aromatic amides. nih.gov

One-Pot Multicomponent Reactions (MCRs) Facilitating Moiety Inclusion

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis, offering significant advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures. nih.govtubitak.gov.tr These reactions allow for the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. In the context of furan-containing compounds, MCRs provide a direct pathway to highly functionalized derivatives. nih.govtubitak.gov.tr

While direct one-pot syntheses of this compound itself via MCRs are not extensively detailed, the principles of MCRs are applied to create more complex structures that incorporate the furan (B31954) moiety. For instance, a one-pot, three-component reaction involving benzoylacetonitriles, aldehydes, and benzoyl chlorides, co-catalyzed by lipase and tributylphosphine, has been developed for the synthesis of tetrasubstituted furans. mdpi.com This methodology, while not directly yielding this compound, showcases the potential of MCRs in constructing the core furan ring system, which can then be further functionalized. Another example involves an acid-promoted one-pot synthesis of substituted furans from γ-alkynyl ketones, proceeding through an allene (B1206475) intermediate. nih.gov

Furthermore, a telescoped multicomponent reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid demonstrates the simultaneous formation of both a 4H-chromen-4-one and a furan-2(5H)-one fragment in a single synthetic step, highlighting the efficiency of MCRs in building complex heterocyclic systems containing a furan core. researchgate.net

Preparation of Specific this compound Derivatives

A key intermediate in the synthesis of various heterocyclic compounds is 2-cyano-N-(furan-2-ylmethyl)acetamide. derpharmachemica.comderpharmachemica.com This derivative is readily prepared through the solvent-free reaction of ethyl cyanoacetate with furfurylamine. derpharmachemica.comderpharmachemica.com The structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been confirmed by crystallographic studies, revealing a Z-shaped molecule where the furan ring is nearly perpendicular to the acetamide group. nih.gov

This cyanoacetamide derivative serves as a versatile building block for the synthesis of a variety of more complex heterocyclic systems. For example, its cyclocondensation with acetylacetone, benzoylacetone, or ethyl acetoacetate (B1235776) yields the corresponding pyridinone derivatives. derpharmachemica.comderpharmachemica.com Furthermore, treatment of 2-cyano-N-(furan-2-ylmethyl)acetamide with arylidenemalononitrile, arylmethylidene-cyanoacetate, or 2-(2-oxoindolin-3-ylidene)-malononitrile affords aminopyridone derivatives. derpharmachemica.com Reaction with salicylaldehyde (B1680747) can lead to 2H-chromene-3-carboxamide derivatives, with the outcome being dependent on the specific reaction conditions. derpharmachemica.comderpharmachemica.com

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| 3-(2-Bromophenyl)-2-cyano-N-(furan-2-ylmethyl)acrylamide | 78 | 145-147 |

| 3-(2-Chlorophenyl)-2-cyano-N-(furan-2-ylmethyl)acrylamide | 73 | 125-127 |

The this compound moiety has been successfully integrated into benzothiazole (B30560) and thiazole (B1198619) frameworks, which are known for their wide range of pharmacological activities. researchgate.netnih.gov The synthesis of such derivatives often involves the reaction of a substituted 2-aminobenzothiazole (B30445) with an appropriate acylating agent. researchgate.net For instance, novel N-benzothiazol-2-yl-acetamides have been synthesized through the condensation of amines with chloroacetyl chloride. researchgate.net

In a specific example, novel thiazole derivatives containing both imidazole (B134444) and furan scaffolds have been designed and synthesized. mdpi.com The synthetic route involves the reaction of 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one with N-arylhydrazinecarbothioamide to produce a carbothioamide intermediate. This intermediate is then further reacted to yield the final thiazole derivatives. mdpi.com

The incorporation of the this compound scaffold into isoxazole (B147169) and pyrazole (B372694) ring systems has also been explored. These five-membered heterocyclic compounds are of significant interest in medicinal chemistry. The synthesis of pyrazole and isoxazole derivatives can be achieved through various synthetic routes, often involving the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) or hydroxylamine (B1172632) derivative, respectively. nih.gov

For example, N-(furan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been synthesized, demonstrating the successful integration of the furan-acetamide moiety into a pyrazole ring. bldpharm.com Additionally, tricyclic pyrazole BRAF inhibitors have been developed where a furan ring serves as a central scaffold, indicating the utility of the furan moiety in the design of complex, biologically active molecules containing a pyrazole core. nih.gov

The Piancatelli rearrangement is a synthetically useful acid-catalyzed reaction that converts 2-furylcarbinols into 4-hydroxycyclopentenones. nih.govrsc.orgresearchgate.net This rearrangement proceeds through a proposed mechanism involving the formation of a carbocation, followed by nucleophilic attack of water and subsequent ring opening. nih.gov The reaction is known for its high degree of stereochemical control. nih.gov

While the direct application of the Piancatelli rearrangement to this compound to form a cyclopentenone derivative is not explicitly detailed in the provided sources, the rearrangement of 2-furylcarbinols bearing various substituents is well-established. nih.govrsc.orgresearchgate.net For instance, the rearrangement has been applied to 2-furyl-alkenyl carbinols and 2-furyl-hydroxymethylphosphonates. nih.govresearchgate.net This suggests the potential for designing substrates derived from this compound that could undergo a similar rearrangement to yield novel cyclopentenone derivatives. The reaction conditions for the Piancatelli rearrangement can be tuned, with milder conditions and the use of Lewis acids like ZnCl₂ being employed for more reactive substrates to avoid the formation of side-products. nih.gov

Optimization of Synthetic Parameters and Reaction Kinetics

The optimization of synthetic parameters is crucial for maximizing the yield and purity of this compound and its derivatives. Factors such as solvent, temperature, catalyst, and reaction time can significantly influence the outcome of a synthesis.

For instance, in the synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide, a solvent-free approach has been found to be effective. derpharmachemica.comderpharmachemica.com In the one-pot synthesis of tetrasubstituted furans, the choice of catalyst system (lipase and tributylphosphine) and solvent (ethanol) were key to achieving high yields. mdpi.com Similarly, in the synthesis of 5,5-bis(5-methyl-2-furyl)pentan-2-one via the hydrolysis and condensation of 2-methylfuran, Amberlyst® 15, a solid acid catalyst, was found to be highly effective, and the reaction conditions were optimized to achieve an 80% yield. researchgate.net The catalyst could also be regenerated and reused multiple times. researchgate.net

Influence of Temperature and Solvent Systems on Reaction Efficiency

The efficiency of amide bond formation is profoundly influenced by the reaction temperature and the choice of solvent. These parameters affect reaction kinetics, solubility of reagents, and can even alter the reaction pathway. A range of conditions has been explored for the synthesis of this compound and related compounds, from high-temperature solvent-free reactions to microwave-assisted synthesis in organic solvents.

One approach involves a solvent-free reaction at high temperatures. For the synthesis of the derivative 2-cyano-N-(furan-2-ylmethyl)acetamide, furfurylamine is fused with an excess of ethyl cyanoacetate at approximately 210°C. derpharmachemica.com This method, while yielding a solid product that can be purified by trituration with methanol, relies on high thermal energy to drive the reaction. derpharmachemica.com

Microwave-assisted synthesis offers an alternative that can significantly reduce reaction times. In the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide, a derivative of the target compound, reactions were successfully carried out in a microwave reactor using dichloromethane (DCM) as the solvent. researchgate.net This technique provides rapid and efficient heating, often leading to improved yields and cleaner reactions compared to conventional heating methods.

The choice of solvent is critical. While DCM has proven effective in microwave synthesis researchgate.net, other systems have been investigated. For instance, the synthesis of pyridinone derivatives from a cyanoacetamide precursor utilized ethanol (B145695) as a solvent. derpharmachemica.com In the broader context of furan chemistry, ethanol/water mixtures have been used for the synthesis of other furan derivatives, indicating the utility of protic and aqueous solvent systems. researchgate.net In the related reductive amination of furfural (B47365) to produce the precursor furfurylamine, a study of various solvents showed that 1,4-dioxane (B91453) provided the highest selectivity at 130°C, outperforming polar protic solvents like isopropanol, ethanol, and methanol. sandermanpub.net

Emerging "green" solvent systems, such as deep eutectic solvents (DESs), are also being explored. A DES system of ethylamine (B1201723) chloride and glycerol (B35011) in water (EaCl:Gly–water) has been used as a medium for the chemoenzymatic production of furfurylamine from biomass at 180°C. nih.govsemanticscholar.orgfrontiersin.org The unique properties of DESs can enhance the reaction by improving substrate solubility and potentially stabilizing reactants or catalysts. frontiersin.org

| Reaction/Compound | Temperature | Solvent System | Key Findings | Reference |

| 2-cyano-N-(furan-2-ylmethyl)acetamide | ~210°C | Solvent-free | High temperature drives the fusion reaction between furfurylamine and ethyl cyanoacetate. | derpharmachemica.com |

| N-(furan-2-ylmethyl)furan-2-carboxamide | Microwave irradiation | Dichloromethane (DCM) | Microwave heating provides rapid and efficient synthesis. | researchgate.net |

| Furfurylamine (precursor) | 130°C | 1,4-dioxane | 1,4-dioxane showed the highest selectivity (96.3%) compared to polar protic solvents. | sandermanpub.net |

| Furfural from biomass (precursor step) | 180°C | Deep Eutectic Solvent (EaCl:Gly–water) | DESs are effective green solvents for biomass conversion at high temperatures. | nih.govfrontiersin.org |

| Pyridinone derivatives | Reflux | Ethanol | Ethanol is a suitable solvent for base-catalyzed cyclocondensation reactions. | derpharmachemica.com |

Role of Catalysts and Co-catalysts in Amide Bond Formation

The direct formation of an amide bond from a carboxylic acid and an amine is an energetically unfavorable dehydration reaction. Consequently, catalysts or activating agents are typically required to facilitate the transformation efficiently. Methodologies for synthesizing this compound and its derivatives employ a wide array of catalytic systems, from biocatalysts to traditional chemical reagents.

Biocatalysis: Enzymes offer a green and highly selective alternative for amide synthesis. Immobilized Candida antarctica lipase B (CALB) has been identified as an ideal biocatalyst for the acylation of furfurylamine. researchgate.net This enzymatic approach proceeds under mild conditions and demonstrates high chemoselectivity, which is crucial when working with functionalized molecules like furan derivatives. researchgate.net

Coupling Reagents: In chemical synthesis, coupling reagents are widely used to activate the carboxylic acid component. For the microwave-assisted synthesis of furan-containing amides, reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been proven effective. researchgate.net These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine, leading to amide bond formation. ucl.ac.uk

General Acid/Base Catalysis: Simpler catalytic systems can also be employed. Piperidine, an organic base, is used to catalyze the cyclocondensation of N-(furan-2-ylmethyl)-cyanoacetamide with acetoacetate derivatives in refluxing ethanol. derpharmachemica.com In other furan-related reactions, hydrochloric acid has been shown to play a dual role, acting as both a catalyst for the condensation of furfurylamine with aldehydes and as a temporary protecting group for the amine by protonating it. usda.gov

Metal and Boron-Based Catalysts: A broad range of Lewis acid catalysts are known to promote direct amidation by activating the carboxylic acid. These include compounds based on zirconium (e.g., ZrCl₄) and titanium (e.g., Ti(OiPr)₄), which are relatively low-cost and effective. ucl.ac.ukdntb.gov.ua Boron-based catalysts, such as boric acid and various boronic acids, are also prominent catalysts for direct amide formation, operating through the formation of reactive borate (B1201080) ester intermediates. ucl.ac.ukdntb.gov.ua While not always applied specifically to this compound, these catalytic systems are fundamental to modern amide synthesis and are applicable to a wide range of substrates. catalyticamidation.info

Catalyst-Free Conditions: In some cases, the reaction can proceed without a catalyst, particularly when using a highly reactive acylating agent. The N-acylation of amines can be achieved under solvent-free conditions using reagents like acetic anhydride, where the inherent reactivity of the anhydride is sufficient to drive the reaction to completion. orientjchem.org

| Catalyst/Reagent | Catalyst Type | Application Example | Mechanism of Action | Reference |

| Candida antarctica lipase B (CALB) | Biocatalyst (Enzyme) | Acylation of furfurylamine | Forms an acyl-enzyme intermediate, enhancing reactivity towards the amine. | researchgate.net |

| EDC, DMT/NMM/TsO⁻ | Coupling Reagents | Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide | Activates the carboxylic acid to form a highly reactive intermediate (e.g., O-acylisourea). | researchgate.net |

| Piperidine | Base Catalyst | Synthesis of pyridinone derivatives from a cyanoacetamide | Deprotonates the active methylene (B1212753) group, facilitating Knoevenagel condensation. | derpharmachemica.com |

| ZrCl₄, Boric Acid | Lewis/Brønsted Acid | General direct amidation | Coordinates to the carboxylic acid carbonyl, increasing its electrophilicity. | ucl.ac.ukdntb.gov.ua |

| None (with Acetic Anhydride) | Catalyst-Free | General N-acylation of amines | The high reactivity of the acid anhydride allows for direct reaction with the amine. | orientjchem.org |

Strategies for Enhancing Reaction Yield and Product Purity

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. Several strategies are employed to optimize the formation of this compound and its derivatives, addressing challenges such as reaction equilibrium, side reactions, and purification.

A primary strategy in direct amidation is the effective removal of water, the reaction's byproduct, to shift the equilibrium towards the product side. This is commonly achieved by using dehydrating agents, such as molecular sieves, particularly in reactions run at moderate temperatures. mdpi.com Alternatively, azeotropic removal of water using a Dean-Stark apparatus is effective for reactions conducted in suitable solvents like toluene (B28343) at reflux. ucl.ac.ukmdpi.com

Optimizing reaction parameters is also crucial. This includes adjusting the stoichiometry of the reactants. For instance, in the enzymatic acylation of furfurylamine, the amount of the acyl donor was found to be a key factor in achieving selective N-protection and avoiding undesired side reactions like N,O-diacetylation in related substrates. researchgate.net Similarly, in microwave-assisted synthesis, the amounts of the substrates were optimized alongside reaction time to maximize yield. researchgate.net

The choice of reaction technology can significantly impact efficiency. As noted, the use of microwave irradiation can accelerate reaction rates, reduce the formation of thermal decomposition byproducts, and often lead to higher yields in shorter timeframes compared to conventional heating. researchgate.net

Purification of the final product is the last critical step to ensure high purity. Crystallization is a frequently used method. In a solvent-free synthesis of a derivative, the crude solid was purified by trituration with methanol, followed by crystallization from toluene to yield the final product. derpharmachemica.com For other systems, purification by flash chromatography after the reaction work-up is a standard procedure to isolate the desired amide with high purity. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of N-(furan-2-ylmethyl)acetamide. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecule's atom connectivity and chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the furan (B31954) ring protons, the methylene (B1212753) bridge protons, the amide proton, and the acetyl methyl protons.

The three protons on the furan ring appear as distinct multiplets in the aromatic region of the spectrum. The proton at position 5 (H-5) typically resonates furthest downfield as a doublet of doublets at approximately δ 7.35 ppm. nih.gov The proton at position 3 (H-3) appears as a doublet of doublets around δ 6.31 ppm, and the proton at position 4 (H-4) is observed as a doublet of doublets near δ 6.22 ppm. nih.gov

A key feature is the signal for the methylene protons (-CH₂-), which appears as a doublet at approximately δ 4.42 ppm, with coupling to the adjacent amide proton. nih.gov The amide proton (N-H) itself is observed as a broad singlet around δ 5.88 ppm, with its chemical shift and peak shape being sensitive to solvent, concentration, and temperature. nih.gov Finally, the three equivalent protons of the acetyl methyl group (-CH₃) give rise to a sharp singlet at approximately δ 2.00 ppm, confirming the acetamide (B32628) moiety. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Furan) | 7.35 | dd | J = 2.0, 0.9 |

| H-3 (Furan) | 6.31 | dd | J = 3.2, 1.9 |

| H-4 (Furan) | 6.22 | dd | J = 3.2, 0.9 |

| N-H (Amide) | 5.88 | br s | - |

| -CH₂- (Methylene) | 4.42 | d | J = 5.5 |

| -CH₃ (Acetyl) | 2.00 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides complementary information, identifying the chemical environment of each carbon atom in the molecule. The spectrum for this compound displays seven distinct signals, corresponding to the seven carbon atoms in the structure.

The carbonyl carbon (C=O) of the acetamide group is the most deshielded, appearing significantly downfield at approximately δ 169.9 ppm. nih.gov The carbons of the furan ring resonate in the aromatic region, with the quaternary carbon C-2 appearing at δ 151.4 ppm and the protonated carbons C-5, C-3, and C-4 appearing at δ 142.3 ppm, δ 110.6 ppm, and δ 107.6 ppm, respectively. nih.gov

The methylene carbon (-CH₂-) signal is found in the aliphatic region at around δ 36.7 ppm, while the acetyl methyl carbon (-CH₃) is the most shielded, resonating upfield at approximately δ 23.3 ppm. nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C=O (Carbonyl) | 169.9 | C |

| C-2 (Furan) | 151.4 | C |

| C-5 (Furan) | 142.3 | CH |

| C-3 (Furan) | 110.6 | CH |

| C-4 (Furan) | 107.6 | CH |

| -CH₂- (Methylene) | 36.7 | CH₂ |

| -CH₃ (Acetyl) | 23.3 | CH₃ |

Two-Dimensional NMR Techniques (HSQC-DEPT, HMBC-DEPT) for Connectivity Assignments

While one-dimensional NMR spectra provide essential data, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to confirm the precise connectivity of the molecule.

The HSQC-DEPT experiment correlates the chemical shifts of protons directly bonded to carbon atoms. For this compound, this would show a cross-peak between the methylene proton signal at δ 4.42 ppm and the methylene carbon signal at δ 36.7 ppm. Similarly, correlations would be observed between the furan protons (δ 7.35, 6.31, 6.22 ppm) and their corresponding carbons (δ 142.3, 110.6, 107.6 ppm), as well as between the methyl protons (δ 2.00 ppm) and the methyl carbon (δ 23.3 ppm).

A cross-peak between the methylene protons (-CH₂- at δ 4.42 ppm) and the furan ring carbons C-2 (δ 151.4 ppm) and C-3 (δ 110.6 ppm), confirming the attachment of the side chain to the ring.

Correlations between the methylene protons (δ 4.42 ppm) and the carbonyl carbon (C=O at δ 169.9 ppm), establishing the amide linkage.

A correlation between the amide proton (N-H at δ 5.88 ppm) and the carbonyl carbon (δ 169.9 ppm).

A cross-peak between the acetyl methyl protons (-CH₃ at δ 2.00 ppm) and the carbonyl carbon (δ 169.9 ppm), confirming the structure of the acetamide group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct "fingerprint" based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides direct evidence for its key functional groups. A prominent absorption band is observed around 3274 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amide. nih.gov The carbonyl (C=O) stretching vibration, known as the Amide I band, appears as a strong, sharp peak at approximately 1646 cm⁻¹. nih.gov

Another important band, the Amide II band, which arises from a combination of N-H bending and C-N stretching, is found around 1544 cm⁻¹. nih.gov Aromatic C-H stretching from the furan ring is indicated by a band at 3077 cm⁻¹. nih.gov The fingerprint region contains absorptions characteristic of the furan ring, including C-O-C stretching and C-H out-of-plane bending, with notable peaks observed at 734 cm⁻¹ and 599 cm⁻¹. nih.gov

| Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3274 | N-H Stretch (Amide) |

| 3077 | C-H Stretch (Furan Ring) |

| 1646 | C=O Stretch (Amide I) |

| 1544 | N-H Bend / C-N Stretch (Amide II) |

| 734 | C-H Out-of-Plane Bend (Furan Ring) |

| 599 | Furan Ring Deformation |

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complementary technique to FTIR for structural characterization. While experimental Raman data for this compound is not widely published, the expected spectrum can be inferred from the analysis of related furan derivatives. scientists.uz Raman spectroscopy is particularly effective for identifying vibrations of non-polar or symmetric bonds.

For this compound, key applications would include the unambiguous identification of the furan ring's symmetric breathing modes and C=C stretching vibrations, which typically produce strong Raman signals. The C=C stretching vibrations of the furan ring are expected to appear in the 1500-1600 cm⁻¹ region. scientists.uz The C-H stretching vibrations of the furan ring would also be visible, complementing the FTIR data. The carbonyl (C=O) group, while strongly active in the IR, would also be observable in the Raman spectrum. This technique is highly useful for confirming the integrity of the aromatic furan system and providing a comprehensive vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for elucidating the molecular weight and structural features of this compound. Through different ionization methods, critical data regarding the compound's molecular formula, purity, and fragmentation pathways can be obtained.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular mass of polar molecules like this compound with minimal fragmentation. The analysis typically reveals the protonated molecule [M+H]⁺ and other adducts formed with cations present in the solvent, such as sodium [M+Na]⁺ and potassium [M+K]⁺.

The acetamide group, in particular, has a high affinity for sodium cations, which can lead to a prominent [M+Na]⁺ peak in the spectrum, a phenomenon observed in other acetamide-containing molecules. nih.gov This characteristic helps in the confident assignment of the molecular weight. For this compound (molecular formula C₇H₉NO₂, monoisotopic mass 139.06 Da), the expected m/z values for common adducts are key identifiers. nih.gov

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Form | Formula | Calculated m/z |

| [M+H]⁺ | [C₇H₁₀NO₂]⁺ | 140.0706 |

| [M+Na]⁺ | [C₇H₉NO₂Na]⁺ | 162.0525 |

| [M+K]⁺ | [C₇H₉NO₂K]⁺ | 178.0265 |

This interactive table summarizes the predicted mass-to-charge ratios for common adducts of this compound in positive-ion ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for assessing the purity of volatile compounds and confirming their identity through characteristic fragmentation patterns. mdpi.comnih.gov In GC-MS analysis, the compound is first vaporized and separated from impurities on a chromatographic column, such as a HP-5MS column, before being ionized, typically by electron impact (EI). nih.gov

The 70 eV electron impact ionization induces reproducible fragmentation of the molecule. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the fragmentation is predictable. The analysis of a close analogue, N-benzyl-N-(furan-2-ylmethyl)acetamide, shows that the primary fragmentation pathways involve the cleavage of the C-N bonds. scielo.br The main fragments expected for this compound include the molecular ion (M⁺), a fragment corresponding to the loss of the acetyl moiety, and ions characteristic of the furfuryl group. scielo.br

Table 2: Key Fragmentation Ions of this compound in GC-MS (EI)

| m/z | Proposed Fragment Ion | Structure |

| 139 | Molecular Ion [M]⁺ | [C₇H₉NO₂]⁺ |

| 96 | [M - COCH₃]⁺ | [C₅H₆NO]⁺ |

| 81 | Furfuryl Cation | [C₅H₅O]⁺ |

| 43 | Acetyl Cation | [CH₃CO]⁺ |

This interactive table details the major fragment ions observed in the electron impact mass spectrum of this compound, which are crucial for its structural confirmation.

X-ray Crystallography for Solid-State Molecular Architecture (for analogues)

While the crystal structure of this compound itself is not extensively detailed in the available literature, the solid-state architecture can be understood by examining closely related analogues. The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide provides significant insight into the molecular conformation and intermolecular interactions that are likely to be present in the parent compound. nih.govresearchgate.net

This analogue crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net A key structural feature is the relative orientation of the furan ring and the acetamide group; they are nearly perpendicular, with a dihedral angle of 76.7(1)°. nih.govresearchgate.net The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···O and C—H···O interactions link the molecules into chains, demonstrating how these functional groups dictate the solid-state assembly. nih.govresearchgate.net

Table 3: Crystallographic Data for the Analogue 2-cyano-N-(furan-2-ylmethyl)acetamide

| Parameter | Value |

| Chemical Formula | C₈H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8093 (4) |

| b (Å) | 14.9495 (16) |

| c (Å) | 11.4969 (11) |

| β (°) | 93.482 (3) |

| Volume (ų) | 825.06 (14) |

| Z | 4 |

This interactive table presents the unit cell parameters and other crystallographic details for 2-cyano-N-(furan-2-ylmethyl)acetamide, offering a model for the solid-state structure of this compound. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (HPLC, Column Chromatography)

Chromatographic methods are fundamental for the purification and purity assessment of this compound. Both column chromatography and High-Performance Liquid Chromatography (HPLC) are effective techniques employed for this purpose.

Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel is a standard procedure. The separation is based on the differential adsorption of the compound and impurities onto the stationary phase. A non-polar to moderately polar solvent system is typically used as the mobile phase. For a structurally similar compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, purification was successfully achieved using a hexane-ethyl acetate (B1210297) mixture, suggesting a similar system would be effective for this compound. scielo.br

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical purity checks and preparative separation. A reverse-phase (RP-HPLC) method is commonly used for furan derivatives. sielc.comnih.gov This involves a non-polar stationary phase (e.g., a C18 column like Newcrom R1) and a polar mobile phase. sielc.comsielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.com

Table 4: Typical Chromatographic Conditions for Separation

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Purification |

| RP-HPLC | C18 (e.g., Newcrom R1) | Acetonitrile / Water with Formic Acid | Purity Analysis |

This interactive table outlines common conditions for the separation and purity assessment of this compound and its analogues using column chromatography and HPLC.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for predicting various molecular properties.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to understand how a ligand might interact with a biological target.

Intermolecular Interactions and Crystal Packing Analysis

While detailed crystal structure and intermolecular interaction analyses for N-(furan-2-ylmethyl)acetamide are not extensively available in the reviewed literature, a comprehensive study of the closely related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide , provides significant insights into the probable crystal packing and non-covalent interactions that could be expected for the title compound. nih.govresearchgate.net

The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide is stabilized by a network of intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, N—H⋯O and C—H⋯O interactions are crucial in defining the crystal packing. nih.gov In this structure, the molecules are linked to form chains along the a-axis. nih.govresearchgate.net A notable feature is the bifurcated acceptor role of a carbonyl oxygen atom, which participates in hydrogen bonding with both an N-H group and a C-H group, leading to the formation of an R¹₂(6) ring motif. nih.gov

The key intermolecular hydrogen bonds observed in the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide are detailed below. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1···O2 | 0.86 | 2.11 | 2.916 (2) | 156 |

| C7—H7A···O2 | 0.97 | 2.55 | 3.395 (2) | 145 |

Data pertains to the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. researchgate.net

In the molecular conformation of 2-cyano-N-(furan-2-ylmethyl)acetamide, the furan (B31954) ring is oriented nearly perpendicular to the mean plane of the acetamide (B32628) group, with a dihedral angle of 76.7 (1)°. nih.govresearchgate.net This spatial arrangement influences how the molecules pack in the crystal lattice and which intermolecular interactions are favored. nih.gov

Stereochemical Modeling and Prediction of Chiral Preferences

Computational studies involving stereochemical modeling and the prediction of chiral preferences for this compound are not available in the current body of scientific literature. This compound is an achiral molecule, and therefore, investigations into chiral preferences would not be applicable unless the molecule is placed in a chiral environment or derivatized to introduce a stereocenter.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Amide Moiety

The amide group in N-(furan-2-ylmethyl)acetamide, while generally stable, can undergo several important transformations, including hydrolysis and substitution at the nitrogen atom to form tertiary amides.

Hydrolysis Under Acidic and Basic Conditions

Amide hydrolysis is a fundamental reaction that cleaves the robust amide bond, yielding a carboxylic acid and an amine. This process can be catalyzed by either acid or base, typically requiring heat.

Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The subsequent tetrahedral intermediate undergoes proton transfer and elimination, ultimately breaking the carbon-nitrogen bond. youtube.com Due to the acidic environment, the liberated furfurylamine (B118560) is protonated to form an ammonium salt, which prevents the reverse reaction from occurring. youtube.com The final products of the acidic hydrolysis of this compound are acetic acid and furfurylammonium salt. youtube.com

In basic hydrolysis, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid. The final products are a carboxylate salt (sodium acetate (B1210297), if using NaOH) and furfurylamine.

The general conditions and products for the hydrolysis of this compound are summarized in the table below.

| Condition | Reagents | Products | Mechanism Synopsis |

|---|---|---|---|

| Acidic | Aqueous Acid (e.g., H₂SO₄, HCl), Heat | Acetic Acid and Furfurylamine Salt (e.g., Furfurylammonium chloride) | Protonation of carbonyl oxygen followed by nucleophilic attack of water. youtube.com |

| Basic | Aqueous Base (e.g., NaOH, KOH), Heat | Carboxylate Salt (e.g., Sodium acetate) and Furfurylamine | Nucleophilic attack by hydroxide ion on the carbonyl carbon. |

N-Alkylation and N-Acylation Reactions for Tertiary Amide Formation

The secondary amide structure of this compound allows for the introduction of a third substituent on the nitrogen atom, leading to the formation of tertiary amides. This is achieved through N-alkylation or N-acylation reactions.

N-Alkylation typically involves the deprotonation of the amide nitrogen with a strong base (e.g., sodium hydride, NaH) to form an amidate anion. This potent nucleophile can then react with an alkylating agent, such as an alkyl halide, via an SN2 mechanism to yield the N-alkylated tertiary amide.

N-Acylation can be accomplished by reacting the parent secondary amide with an acylating agent like an acid chloride or an acid anhydride (B1165640). For instance, the acylation of a similar secondary amine, N-benzyl-1-(furan-2-yl)methanamine, with acetic anhydride proceeds readily to give the tertiary amide in high yield. scielo.br A similar strategy can be applied to this compound, reacting it with a different acyl chloride or anhydride in the presence of a base (like triethylamine or pyridine) to neutralize the acid byproduct. reddit.com

These reactions provide a straightforward route to more complex tertiary amides, as illustrated in the following table.

| Reaction Type | Typical Reagents | Product Type | Example |

|---|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I, C₆H₅CH₂Br) | N-alkyl-N-(furan-2-ylmethyl)acetamide | Formation of N-methyl-N-(furan-2-ylmethyl)acetamide |

| N-Acylation | Acyl Chloride (e.g., Benzoyl chloride) or Acid Anhydride, Base (e.g., NEt₃) | N-acyl-N-(furan-2-ylmethyl)acetamide (an Imide derivative) | Formation of N-benzoyl-N-(furan-2-ylmethyl)acetamide |

Transformations at the Furan (B31954) Ring

The furan nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack and also capable of undergoing oxidation and reduction reactions.

Electrophilic Aromatic Substitution Reactions of the Furan Nucleus

The furan ring is significantly more reactive than benzene towards electrophiles. Electrophilic aromatic substitution on an unsubstituted furan ring occurs preferentially at the C2 or C5 positions, as the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the intermediate from attack at C3 or C4. pearson.comstudy.comquora.comquora.com

In this compound, the C2 position is already substituted. The -CH₂NHCOCH₃ substituent is generally considered an activating, ortho-, para-directing group. In the context of the furan ring, this directs incoming electrophiles to the vacant C5 position.

Common electrophilic substitution reactions applicable to the furan ring of this compound include:

Nitration : Direct nitration can be achieved using reagents such as nitric acid in trifluoroacetic anhydride. semanticscholar.org This would be expected to yield N-((5-nitrofuran-2-yl)methyl)acetamide.

Halogenation : Due to the high reactivity of the furan ring, halogenation can often proceed without a Lewis acid catalyst. Milder conditions are typically required to prevent polysubstitution or degradation.

Friedel-Crafts Acylation : This reaction, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), introduces an acyl group. organic-chemistry.orgkhanacademy.org For this compound, this would lead to the formation of a ketone at the C5 position.

| Reaction | Typical Reagents | Expected Major Product | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃ / Trifluoroacetic anhydride semanticscholar.org | N-((5-nitrofuran-2-yl)methyl)acetamide | C5 |

| Bromination | Br₂ in Dioxane or CCl₄ | N-((5-bromofuran-2-yl)methyl)acetamide | C5 |

| Friedel-Crafts Acylation | Acetyl chloride / SnCl₄ | N-((5-acetylfuran-2-yl)methyl)acetamide | C5 |

Oxidation and Reduction Reactions Affecting the Furan Ring System

The double bonds within the furan ring can be targeted by both oxidation and reduction reactions.

Oxidation of the furan ring often leads to ring-opening. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize furans, potentially through an epoxide intermediate, to yield 1,4-dicarbonyl compounds. rsc.orgerowid.org This transformation converts the cyclic furan into a linear, functionalized aliphatic chain. The specific products can vary depending on the oxidant and reaction conditions.

Reduction of the furan ring is most commonly achieved through catalytic hydrogenation. rsc.org Using catalysts such as Platinum, Palladium, or Ruthenium under a hydrogen atmosphere, the aromatic furan ring can be fully saturated to yield the corresponding tetrahydrofuran derivative. rwth-aachen.deacs.org This reaction converts this compound into N-((tetrahydrofuran-2-yl)methyl)acetamide, trading aromaticity for a stable, saturated heterocyclic system. The selectivity of the reaction can sometimes be influenced by the catalyst and conditions, potentially favoring partial hydrogenation or hydrogenolysis of the C-O bonds. rwth-aachen.demdpi.com

| Transformation | Typical Reagents | Product Structure | Key Change |

|---|---|---|---|

| Oxidative Ring Opening | m-CPBA rsc.orgerowid.org | Acyclic 1,4-dicarbonyl derivative | Cleavage of the furan ring |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ rsc.orgacs.org | N-((tetrahydrofuran-2-yl)methyl)acetamide | Saturation of the furan ring |

Cyclization and Condensation Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound allows it to serve as a precursor for the synthesis of more complex heterocyclic systems through cyclization and condensation reactions. The furan ring itself can act as a diene in Diels-Alder reactions, a particularly powerful tool for constructing polycyclic frameworks.

A notable example is the intramolecular Diels-Alder reaction. If the amide nitrogen is first alkylated with an allyl group to form an N-allyl-N-(furan-2-ylmethyl)amide, this substrate can undergo an intramolecular [4+2] cycloaddition upon heating. researchgate.net In this reaction, the furan acts as the diene and the allyl group serves as the dienophile, leading to the formation of a complex tricyclic exo-N-acyl-3-aza-10-oxatricyclo[5.2.1.0¹⁵]dec-8-ene system. researchgate.net Such reactions are pivotal for rapidly building molecular complexity from relatively simple starting materials. researchgate.net

Furthermore, condensation reactions can be envisioned. For example, acid-catalyzed condensation between the furan ring (at the activated C5 position) and an aldehyde or ketone could form a bis(furyl)methane-type structure, linking two molecules together. researchgate.net Intramolecular cyclization strategies involving both the furan ring and the amide side chain could also lead to novel fused heterocyclic systems, although this often requires the introduction of additional functional groups to facilitate the ring closure. rsc.orgrsc.org

Functional Group Interconversions and Strategic Modifications

The functional groups present in this compound offer several avenues for strategic modifications.

Reactions of the Furan Ring: The furan ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically occurring at the 5-position. pharmaguideline.com These reactions, however, must be carried out under mild conditions to avoid polymerization or ring-opening of the furan moiety. pharmaguideline.com For instance, nitration can be achieved using a mild nitrating agent like acetyl nitrate at low temperatures. pharmaguideline.com Halogenation with bromine or chlorine also requires carefully controlled conditions to prevent polyhalogenation. pharmaguideline.com The furan ring can also undergo reduction to tetrahydrofuran, although this often requires conditions that may also affect the amide bond. pharmaguideline.com

Amide Bond Modifications: The amide bond in this compound is generally stable. However, it can be hydrolyzed under strong acidic or basic conditions to yield furfurylamine and acetic acid. Reduction of the amide to the corresponding amine, N-ethyl-N-(furan-2-ylmethyl)amine, can be accomplished using strong reducing agents like lithium aluminum hydride.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-cyano-N-(furan-2-ylmethyl)acetamide |

| Pyridinone |

| Chromene |

| Chromenopyridine |

| Ethyl cyanoacetate (B8463686) |

| Furfurylamine |

| Acetylacetone |

| Benzoylacetone |

| Ethyl acetoacetate (B1235776) |

| Arylidenemalononitrile |

| Arylmethylidene-cyanoacetate |

| 2-(2-oxoindolin-3-ylidene)-malononitrile |

| 1-(Furan-2-ylmethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitriles |

| Salicylaldehyde (B1680747) |

| 2H-chromene-3-carboxamide |

| Malononitrile |

| Tetrahydrofuran |

| Furfurylamine |

| Acetic acid |

| N-ethyl-N-(furan-2-ylmethyl)amine |

| Lithium aluminum hydride |

Mechanistic Studies of Biological Activities Non Clinical Focus

In Vitro Antimicrobial Research

Research on various furan (B31954) and acetamide (B32628) derivatives has pointed to several potential mechanisms of antibacterial action. For instance, some furan-containing compounds are known to interfere with bacterial metabolic processes. The antimicrobial activity of these types of compounds often involves the inhibition of microbial growth and the modification of essential enzymes.

Derivatives of acetamide have also been synthesized and evaluated for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. For example, novel acetamide derivatives of 2-mercaptobenzothiazole have demonstrated significant antibacterial activity. In silico and in vitro studies of some acetamide derivatives suggest that their mechanism may involve the inhibition of bacterial kinases and DNA gyrases, crucial for bacterial replication and survival.

A study on 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. While these are different molecules, they indicate the potential for the acetamide scaffold to contribute to antibacterial effects.

Table 1: Potential Antibacterial Spectrum based on Related Compounds

| Bacterial Type | Potential for Activity | Rationale |

|---|---|---|

| Gram-positive | Possible | Acetamide and furan derivatives have shown activity against strains like Staphylococcus aureus. |

Similar to antibacterial research, the antifungal potential of N-(furan-2-ylmethyl)acetamide can be inferred from studies on related structures. Furan derivatives are recognized for their antifungal properties. For instance, some nitrofuran derivatives have shown inhibitory activity against a range of fungal species.

Additionally, studies on 2-chloro-N-phenylacetamide have demonstrated its antifungal potential against fluconazole-resistant Candida species, indicating that the acetamide moiety can be a key part of an antifungal pharmacophore. The mechanism for some related compounds is thought to involve disruption of the fungal cell membrane.

The furan ring is a structural feature in a number of compounds with antiviral activity. Research into furan-carboxamide derivatives has identified them as potential inhibitors of the influenza A H5N1 virus. While this research focused on more complex molecules than this compound, it highlights the potential of the furan-amide combination in antiviral drug discovery. The mechanism for these more complex derivatives was suggested to involve the inhibition of viral entry or replication processes.

In Vitro Anticancer Research and Cellular Mechanisms

The furan and acetamide moieties are also present in various compounds investigated for their anticancer properties.

The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer agents. Studies on more complex molecules incorporating the this compound scaffold, such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, have shown cytotoxic effects against leukemia cell lines. While the direct apoptotic activity of this compound has not been reported, the activity of these derivatives suggests that the core structure may contribute to cytotoxicity.

Research on other acetamide derivatives has also demonstrated the induction of apoptosis in various cancer cell lines. For example, certain phenylacetamide derivatives have been shown to induce apoptosis in prostate carcinoma cells.

Kinase inhibition is a major strategy in modern cancer therapy. Small molecule inhibitors often target the ATP-binding site of kinases, disrupting signaling pathways that are crucial for cancer cell proliferation and survival. A study on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which are structurally more complex than this compound, identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). Molecular docking studies suggested that these compounds could bind to the EGFR kinase domain. This indicates that the N-(furan-2-ylmethyl) group can be part of a larger molecule that effectively targets protein kinases.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-N-(p-Chlorophenyl) acetamide |

| 2-chloro-N-phenylacetamide |

| 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide |

| N-(furan-2-ylmethyl)-1H-indole-3-carboxamide |

| 2-mercaptobenzothiazole |

Role of Reactive Oxygen Species (ROS) Generation and Mitochondrial Pathway Involvement

Furan and its derivatives have been implicated in modulating intracellular levels of reactive oxygen species (ROS), which can trigger apoptosis through the mitochondrial pathway. Elevated ROS levels can disrupt cellular homeostasis, leading to oxidative damage of lipids, proteins, and DNA, and ultimately initiating programmed cell death. nih.gov

Studies on furan compounds have shown they can induce cytotoxicity by increasing ROS and lipid peroxidation. nih.gov This oxidative stress is linked to a decrease in the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov The resulting imbalance in the intracellular redox state can lead to the activation of the mitochondrial-mediated apoptotic pathway. This process involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates downstream effector caspases, such as caspase-3 and caspase-9, key executioners of apoptosis. ijabbr.com

Furthermore, the induction of apoptosis by furan derivatives has been associated with changes in the expression of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway. Specifically, an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a hallmark of mitochondrial-mediated apoptosis, facilitating the permeabilization of the mitochondrial outer membrane. ijabbr.com Research indicates that furan-induced apoptosis is correlated with the increased expression of important apoptotic genes like Casp3 and Trp53. nih.gov This suggests that the generation of ROS and subsequent engagement of the mitochondrial pathway is a significant mechanism behind the biological activity of certain furan-based compounds.

Enzyme and Receptor Interaction Studies

The biological effects of this compound and its analogs are often predicated on their ability to interact with specific enzymes and cellular receptors. Computational and experimental studies help to elucidate these interactions at a molecular level.

Tubulin Interaction: The furan scaffold has been identified as a key structural feature in compounds designed to inhibit tubulin polymerization, a critical process in cell division, making it a target for anticancer agents. Molecular docking studies have shown that certain furan derivatives can effectively bind to the colchicine binding site of tubulin.

For instance, a series of novel 5-(4-chlorophenyl)furan derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. Several of these compounds displayed potent activity, with some being more effective than the reference compound colchicine. The interactions observed in docking simulations typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket. This research suggests that the furan ring acts as a crucial anchor, positioning the molecule for optimal interaction and inhibition of tubulin function, which leads to cell-cycle arrest at the G2/M phase and induction of apoptosis.

| Compound | IC50 (μM) vs Leukemia SR cell line | Tubulin Polymerization Inhibition (%) |

| 7c | 0.09 | 95.2 |

| 7e | 0.05 | 96.0 |

| 11a | 0.06 | 96.3 |

| Colchicine | >1 | Not specified |

| Data derived from a study on 5-(4-chlorophenyl)furan derivatives, demonstrating their potent tubulin polymerization inhibitory activity. |

Cyclooxygenase-2 (COX-2) Interaction: While direct molecular docking studies for this compound with COX-2 are not extensively documented in the reviewed literature, the COX-2 enzyme is a well-established target for anti-inflammatory agents. Docking studies of other inhibitors reveal that the active site of COX-2 contains critical amino acid residues, such as TYR 385 and SER 530, that are essential for binding. It is plausible that the furan and acetamide moieties could participate in hydrogen bonding and hydrophobic interactions within this active site, but specific computational and experimental validation is required.

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and signaling. While various heterocyclic compounds have been developed as EGFR inhibitors, specific studies detailing the direct binding affinity or modulatory effects of this compound on EGFR are not widely available in the current body of scientific literature. The affinity of ligands for EGFR is a complex interplay of electrostatic and van der Waals forces with the receptor's binding domain. Further research is needed to determine if the this compound structure possesses the necessary pharmacophoric features to interact with EGFR with any significant affinity.

Antitubercular Activity Investigations

Derivatives of the furan ring, particularly those containing a nitro group, have demonstrated significant promise as antitubercular agents. These compounds have shown potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.

The mechanism of action for many nitrofuran compounds involves the reductive activation of the nitro group by bacterial enzymes, leading to the formation of reactive nitrogen species. These intermediates can cause widespread damage to bacterial DNA, proteins, and other cellular macromolecules, resulting in a bactericidal effect. orientjchem.org

Several studies have synthesized and evaluated series of 5-nitrofuran derivatives, identifying compounds with minimum inhibitory concentrations (MICs) superior to some first-line antituberculosis drugs like isoniazid. For example, certain 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives and 5-nitrofuran-2-yl based thiosemicarbazones have shown exceptionally low MIC values against the M. tuberculosis H37Rv strain.

| Compound Class/Derivative | Target Organism | Key Finding/MIC Value |

| 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivative (Compound 2) | M. tuberculosis H37Rv | MIC: 0.031 mg/L (More potent than isoniazid and rifampicin in vitro) |

| 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivative (Compound 3) | Multidrug-resistant M. tuberculosis | Equipotent to pretomanid |

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r) | M. tuberculosis H37Rv (log-phase) | MIC: 0.22 μM (3 times more active than isoniazid) |

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r) | M. tuberculosis H37Rv (starved) | MIC: 13.9 μM (50 times more active than isoniazid) |

| MIC (Minimum Inhibitory Concentration) values highlight the potent antitubercular activity of nitrofuran derivatives. |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds based on the furan scaffold. These studies involve systematically modifying the chemical structure of a parent compound and evaluating how these changes affect its biological activity.

For furan derivatives, substitutions at the 2- and 5-positions of the ring are often critical for activity. orientjchem.org The introduction of electron-withdrawing groups, such as a nitro group (-NO2), has been shown to be crucial for the potent antibacterial and antitubercular activity seen in compounds like nitrofurantoin. orientjchem.org

In a study focused on derivatives of 2-cyano-N-(furan-2-ylmethyl)acetamide, various substitutions were made to explore their impact on antimicrobial properties. The study synthesized a series of acrylamide derivatives by reacting the parent cyanoacetamide with different aromatic aldehydes. The resulting compounds were then tested for their biological activity.

| Derivative of 2-cyano-N-(furan-2-ylmethyl)acetamide | R-Group on Phenyl Ring | Antimicrobial Activity |

| 6a | 2-Bromo | Exhibited activity |

| 6b | 2-Chloro | Exhibited activity |

| 6c | 4-Methyl | Exhibited activity |

| 6d | 4-Methoxy | Exhibited activity |

| This table illustrates how different substitutions on a phenyl ring attached to the acrylamide backbone influence the biological profile of this compound derivatives. |

These SAR studies reveal that the electronic and steric properties of the substituents play a significant role in the compound's ability to interact with its biological target. The furan nucleus itself provides a key structural motif that can be fine-tuned to enhance efficacy and selectivity.

Antioxidant and Anti-inflammatory Properties at the Molecular Level

The furan ring and the acetamide moiety both contribute to the potential antioxidant and anti-inflammatory properties of this compound and its derivatives. Furan-containing compounds have been noted for their antioxidant activities, which are often attributed to the ability of the furan ring to interact with and neutralize free radicals, such as peroxyl radicals.

Acetamide derivatives have also been investigated for their antioxidant and anti-inflammatory effects. Studies on various acetamide compounds have demonstrated their capacity to scavenge radicals and reduce the production of inflammatory mediators like nitric oxide (NO) and ROS in stimulated macrophage cell lines. The anti-inflammatory effects of furan derivatives can occur through multiple mechanisms, including the suppression of NO and prostaglandin E2 (PGE2) production and the regulation of inflammatory mediator mRNA expression. The combined presence of the furan ring and the acetamide functional group suggests a potential for dual activity, though the specific molecular mechanisms for this compound require further detailed investigation.

Applications in Chemical Sciences and Materials Technology

Role as Versatile Synthetic Building Blocks

N-(furan-2-ylmethyl)acetamide and its derivatives are recognized for their utility as foundational molecules in organic synthesis, enabling the construction of a diverse array of more complex chemical structures.

This compound is a key intermediate in the synthesis of various heterocyclic compounds. derpharmachemica.com A notable example is its derivative, 2-cyano-N-(furan-2-ylmethyl)acetamide, which is synthesized through a solvent-free reaction between ethyl cyanoacetate (B8463686) and furfurylamine (B118560). derpharmachemica.com This cyanoacetamide derivative serves as a versatile precursor for a range of more complex heterocyclic systems.

Through cyclocondensation reactions, 2-cyano-N-(furan-2-ylmethyl)acetamide can be transformed into various pyridinone derivatives. For instance, its reaction with acetylacetone, benzoylacetone, or ethyl acetoacetates yields the corresponding pyridinones. derpharmachemica.com Furthermore, treatment with arylidenemalononitrile, arylmethylidene-cyanoacetate, or 2-(2-oxoindolin-3-ylidene)-malononitrile leads to the formation of aminopyridone derivatives. derpharmachemica.com

The reactivity of this building block extends to the synthesis of chromene derivatives. The reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with salicylaldehyde (B1680747) can afford 2H-chromene-3-carboxamide derivatives, with the outcome being dependent on the specific reaction conditions. derpharmachemica.com These chromene structures can be further elaborated into more complex chromenopyridine derivatives by reacting them with malononitrile, ethyl cyanoacetate, or cyanoacetamide itself. derpharmachemica.com

The following table summarizes some of the complex organic molecules synthesized from this compound derivatives:

| Precursor | Reagent(s) | Resulting Compound Class |

| 2-cyano-N-(furan-2-ylmethyl)acetamide | Acetylacetone, Benzoylacetone, Ethyl Acetoacetates | Pyridinone derivatives |

| 2-cyano-N-(furan-2-ylmethyl)acetamide | Arylidenemalononitrile, Arylmethylidene-cyanoacetate | Aminopyridone derivatives |

| 2-cyano-N-(furan-2-ylmethyl)acetamide | Salicylaldehyde | 2H-chromene-3-carboxamide derivatives |

| Chromene derivative | Malononitrile, Ethyl Cyanoacetate, Cyanoacetamide | Chromenopyridine derivatives |

This table illustrates the role of this compound derivatives as precursors in the synthesis of diverse heterocyclic compounds.